![molecular formula C7H13NO B13166161 (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)
(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminobicyclo[310]hexan-1-YL)methanol is a bicyclic compound characterized by a unique structure that includes an amino group and a hydroxyl group attached to a bicyclo[310]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable organic synthesis techniques that can be adapted for large-scale production. This includes optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives at the amino group.
Scientific Research Applications
(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.
Comparison with Similar Compounds
- (2-Aminobicyclo[3.1.0]hexan-1-YL)methanol
- (1R,2R,4S,5S)-4-Aminobicyclo[3.1.0]hexan-2-YL)methanol hydrochloride
Comparison: (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol is unique due to its specific substitution pattern on the bicyclo[3.1.0]hexane ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol, a bicyclic amine compound, has drawn attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
The molecular structure of this compound can be described as follows:
Property | Value |
---|---|
Molecular Formula | C₇H₁₃N₃O |
Molecular Weight | 141.19 g/mol |
IUPAC Name | This compound |
SMILES | C1CC2C(C1)C(CC2N)N |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of the glutamate and GABAergic pathways. Research indicates that it may act as a partial agonist at certain receptors, influencing synaptic transmission and neuronal excitability.
Neuroprotective Effects
Several studies have highlighted the neuroprotective properties of this compound:
- Case Study 1 : A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal apoptosis in models of excitotoxicity induced by NMDA receptor activation, suggesting a protective effect against neurodegenerative conditions such as Alzheimer's disease .
- Case Study 2 : In vitro assays using human neuroblastoma cell lines showed that this compound increased cell viability and reduced oxidative stress markers, indicating its potential as a therapeutic agent for oxidative stress-related disorders .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Study Findings : Preliminary screening against various bacterial strains revealed moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other bicyclic amines and related compounds:
Compound | Biological Activity | MIC (µg/mL) |
---|---|---|
This compound | Neuroprotective, Antimicrobial | 100 |
Bicyclic amine A | Antidepressant | 50 |
Bicyclic amine B | Antimicrobial | 75 |
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(4-amino-1-bicyclo[3.1.0]hexanyl)methanol |
InChI |
InChI=1S/C7H13NO/c8-6-1-2-7(4-9)3-5(6)7/h5-6,9H,1-4,8H2 |
InChI Key |
DKIDOZNBDLMVGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2C1N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.